molecular formula C10H8N2 B1663995 2,2'-Bipyridine CAS No. 366-18-7

2,2'-Bipyridine

Cat. No. B1663995
CAS RN: 366-18-7
M. Wt: 156.18 g/mol
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Patent
US08501484B2

Procedure details

A suspension of CeBr3(THF)4 (complex 2) (0.050 grams, 0.075 millimoles) in dichloromethane (10 milliliters) was prepared. A solution of bipyridine (0.023 grams, 0.150 millimoles) in dichloromethane was prepared and added to the suspension. After allowing the resulting yellow suspension to continue stirring overnight, the reaction mixture was allowed to settle. The solvent was decanted. The yellow solid was washed twice with cold dichloromethane to remove unreacted bipyridine. The solid was dried in vacuo, affording a bright yellow solid. A saturated solution of the yellow solid in pyridine was prepared. Slow diffusion of hexanes into the saturated solution produced yellow block-shaped crystals of CeBr3(bipyridine)(pyridine)3 (complex 6) that proved to be suitable for X-ray diffraction. The crystals were washed with cold toluene and dried under argon. Yield: 0.035 grams, 62%). The FT-IR spectrum included peaks at 1600 and 1441 cm−1 assigned to pyridine C═C and C═N stretches (compared to 1541 and 1439 cm−1, respectively, for neat pyridine), and peaks at 1595 and 1436 cm−1 assigned to C═C and C═N stretches for bipyridine. Analysis calculated for C25H23N3CeBr3: C (38.83%), H (3.00%), N (9.06%). Found: C (37.71%), H (2.81%), N (8.58%). An ORTEP representation of 6 is shown in FIG. 4. Hydrogen atoms were omitted for clarity.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CeBr3(THF)4
Quantity
0.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>ClCCl>[CH:4]1[CH:3]=[CH:2][N:1]=[C:6]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
CeBr3(THF)4
Quantity
0.05 g
Type
reactant
Smiles
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to continue stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
added to the suspension
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
WASH
Type
WASH
Details
The yellow solid was washed twice with cold dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove unreacted bipyridine
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo
CUSTOM
Type
CUSTOM
Details
affording a bright yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=1C=CN=C(C1)C=2C=CC=CN2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mmol
AMOUNT: MASS 0.023 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.